molecular formula C13H17NO3 B2703350 5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one CAS No. 1913889-32-3

5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one

Cat. No.: B2703350
CAS No.: 1913889-32-3
M. Wt: 235.283
InChI Key: NZBJHLOPKOTCQE-UHFFFAOYSA-N
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Description

5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one is a chemical compound with the molecular formula C13H17NO3 It is a derivative of pyrrolidin-2-one, featuring a 3,4-dimethoxyphenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. One common method involves the use of a Mannich reaction, where the aldehyde, pyrrolidine, and formaldehyde are reacted together under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts specific chemical and biological properties. This structural feature can enhance its ability to interact with certain biological targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-11-5-3-9(8-12(11)17-2)7-10-4-6-13(15)14-10/h3,5,8,10H,4,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBJHLOPKOTCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCC(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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